2-Ethoxyethyl methacrylate
Overview
Description
Synthesis Analysis
The synthesis of polymers involving 2-ethoxyethyl methacrylate is primarily achieved through free-radical initiated copolymerization processes. For instance, the copolymerization of methyl methacrylate (MMA) with EOEMA utilizes 2,2-azo-bisisobutyronitrile (AIBN) as an initiator in 1,4-dioxane solutions, yielding copolymers with specific reactivity ratios indicating the formation of random copolymers. This process is characterized by detailed spectroscopic analysis, including IR, 1H-NMR, and 13C-NMR, to confirm the copolymer composition and structure (Manju et al., 2012).
Molecular Structure Analysis
The molecular structure of EOEMA-based polymers and copolymers is crucial for their intended applications. The reactivity ratios of EOEMA with other monomers, such as MMA, are determined using spectroscopic techniques, revealing insights into the copolymer's architecture. The sequence distribution and mean sequence lengths of the monomer units along the copolymer chain are calculated based on these ratios, providing a statistical method to predict the polymer's properties (Manju et al., 2012).
Scientific Research Applications
Copolymerization with Methyl Methacrylate
- Scientific Field: Polymer Science .
- Application Summary: 2-EOEMA is used in the free-radical initiated copolymerizations with methyl methacrylate (MMA). The resulting copolymers have potential applications in various fields .
- Methods of Application: The copolymerization was carried out using 2,2-azo-bisisobutyronitrile (AIBN) as the initiator in 1,4-dioxane solutions. The copolymer products were characterized by IR, 1H-NMR, and 13C-NMR spectroscopic techniques .
- Results: The reactivity ratios for MMA/EOEMA copolymers are r1=0.8436, r2=0.7751, and r1r2=0.6614. The reactivity ratios indicate the formation of random copolymers .
Copolymerization with Dodecyl Methacrylate or Styrene
- Scientific Field: Polymer Research .
- Application Summary: 2-EOEMA is copolymerized with dodecyl methacrylate (DDMA) or styrene (ST). The resulting copolymers have potential applications as polyelectrolytes, drug delivery systems, and multifunctional additives for improvement of rheological properties of lubricating oils .
- Methods of Application: Polymerization was performed using tert-butyl peroxy-2-ethylhexanoate as initiator, isothermally (70 °C) to low conversions (< 10 wt.%) in a wide range of copolymer compositions .
- Results: For the DDMA/EOEMA copolymerization, both monomers prefer to react with EOEMA: r(DDMA)=0.82 and r(EOEMA)=1.26 with r(DDMA)×r(EOEMA)=1, which results in the random copolymerization .
Biomedical Applications
- Scientific Field: Biomedical Engineering .
- Application Summary: Copolymers of 2-(2-methoxyethoxy)ethyl methacrylate are regarded as bioinert replacements of poly(N-isopropylacrylamide) in some biomedical applications. Networks of poly(MEO2MA) of various architecture form thermo-responsive hydrogels .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
Organic Synthesis
- Scientific Field: Organic Chemistry .
- Application Summary: 2-EOEMA is used in organic synthesis, particularly in the synthesis of ethers with carboxyl groups .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
Electrospinning for Biomedical Applications
- Scientific Field: Biomedical Engineering .
- Application Summary: 2-EOEMA based polymers are studied for biomedical applications such as drug delivery, cell/tissue engineering therapy, for hydrogel membranes, and polymer gel electrolytes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
Drug-Eluent Stent Coatings
- Scientific Field: Biomedical Engineering .
- Application Summary: Copolymers of EOEMA and short-chain alkyl methacrylates (ethyl, butyl, and hexyl) are used as a next generation of drug-eluent stent coatings .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
Organic Synthesis
- Scientific Field: Organic Chemistry .
- Application Summary: 2-EOEMA is used in organic synthesis, particularly in the synthesis of ethers with carboxyl groups .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
Electrospinning for Biomedical Applications
- Scientific Field: Biomedical Engineering .
- Application Summary: 2-EOEMA based polymers are studied for biomedical applications such as drug delivery, cell/tissue engineering therapy, for hydrogel membranes, and polymer gel electrolytes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
Drug-Eluent Stent Coatings
- Scientific Field: Biomedical Engineering .
- Application Summary: Copolymers of EOEMA and short-chain alkyl methacrylates (ethyl, butyl, and hexyl) are used as a next generation of drug-eluent stent coatings .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
Safety And Hazards
Safety measures for handling 2-Ethoxyethyl methacrylate include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-ethoxyethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-10-5-6-11-8(9)7(2)3/h2,4-6H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPNZPQIIAJXGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35625-93-5, 36561-33-8 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35625-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethoxyethyl methacrylate polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36561-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1022186 | |
Record name | 2-Ethoxyethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a fruity odor; [Atofina MSDS] | |
Record name | 2-Propenoic acid, 2-methyl-, 2-ethoxyethyl ester | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethoxyethyl methacrylate | |
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URL | https://haz-map.com/Agents/19593 | |
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Vapor Pressure |
1.1 [mmHg] | |
Record name | 2-Ethoxyethyl methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19593 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Ethoxyethyl methacrylate | |
CAS RN |
2370-63-0 | |
Record name | Ethoxyethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2370-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy ethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxyethyl methacrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24162 | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-ethoxyethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethoxyethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxyethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.397 | |
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Record name | 2-ETHOXYETHYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q6XR4MR8E | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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